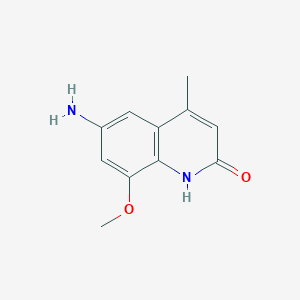![molecular formula C8H11BClNO3 B13989512 3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride is a boron-containing compound known for its unique chemical structure and potential applications in medicinal chemistry. This compound has garnered attention due to its ability to inhibit specific enzymes, making it a promising candidate for drug development, particularly in the treatment of bacterial infections and tuberculosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the oxaborole ring: This step involves the reaction of a suitable boronic acid derivative with an appropriate diol under acidic conditions to form the oxaborole ring.
Introduction of the aminomethyl group: The aminomethyl group is introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxaborole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the aminomethyl group.
科学的研究の応用
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting leucyl-tRNA synthetase in Mycobacterium tuberculosis.
Medicine: Investigated for its potential as an antibacterial and antitubercular agent.
作用機序
The compound exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in bacteria. By binding to the active site of the enzyme, it prevents the incorporation of leucine into the growing peptide chain, thereby inhibiting bacterial growth and proliferation. This mechanism is particularly effective against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborole-1(3H)-ol: Another boron-containing compound with similar enzyme inhibitory properties.
(S)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborole-1(3H)-ol hydrochloride: A structurally similar compound with potential antibacterial activity.
Uniqueness
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride is unique due to its specific inhibition of leucyl-tRNA synthetase, which is not commonly targeted by other antibacterial agents. This specificity provides an advantage in developing treatments for drug-resistant bacterial strains.
特性
分子式 |
C8H11BClNO3 |
|---|---|
分子量 |
215.44 g/mol |
IUPAC名 |
3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-ol;hydrochloride |
InChI |
InChI=1S/C8H10BNO3.ClH/c10-4-7-5-2-1-3-6(11)8(5)9(12)13-7;/h1-3,7,11-12H,4,10H2;1H |
InChIキー |
UBSKAXCTLQCSBK-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CC=C2O)C(O1)CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)





![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
